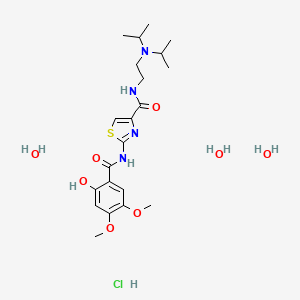

Acotiamide Hydrochloride

描述

Acotiamide hydrochloride trihydrate (C₂₁H₃₀N₄O₅S·HCl·3H₂O, molecular weight: 541.06 g/mol) is a novel prokinetic agent approved for treating functional dyspepsia (FD) . It enhances gastric motility by inhibiting acetylcholinesterase (AChE) and antagonizing M₁/M₂ muscarinic receptors, thereby increasing acetylcholine (ACh) levels and improving gastric emptying . Unlike traditional prokinetics, acotiamide exhibits low affinity for serotonin (5-HT₂, 5-HT₃, 5-HT₄) and dopamine D₂ receptors, reducing off-target side effects . Clinical studies demonstrate its efficacy in alleviating postprandial fullness, epigastric pain, and early satiety in FD patients .

属性

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXIXCQCFGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773092-05-0 | |

| Record name | Acotiamide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACOTIAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Pathways and Methodological Variations

Patent CN-105924406-B: Energy-Efficient Demethylation Approach

This method prioritizes environmental sustainability by minimizing hazardous solvent use. The synthesis begins with 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole (Compound I), which undergoes demethylation using di-n-butylamine in N,N-dimethylformamide (DMF) at reflux (110–120°C) for 6–8 hours. The intermediate is then recrystallized from a DMF–acetic acid mixture, achieving a 74% yield of 2-[N-(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole (Compound II). Subsequent ammonolysis with N,N-diisopropylethylenediamine in ethanol at 60°C for 4 hours yields acotiamide free base, which is converted to the hydrochloride salt using concentrated HCl in ethanol. Final recrystallization from water–ethanol (1:3 v/v) produces the trihydrate form with 99.2% purity.

Table 1: Reaction Conditions for CN-105924406-B

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Demethylation | Di-n-butylamine, DMF, 110°C, 8h | 74% | 98.5% |

| Ammonolysis | N,N-Diisopropylethylenediamine, ethanol, 60°C | 68% | 97.8% |

| Salt Formation | Conc. HCl, ethanol, 25°C, 2h | 85% | 99.2% |

Patent CN109776447B: Industrial-Scale Synthesis via Selective Demethylation

Designed for mass production, this route employs 2,4,5-trimethoxybenzoic acid as the starting material. Acyl chlorination with oxalyl chloride in dichloromethane (25°C, 3h) yields 2,4,5-trimethoxybenzoyl chloride, which reacts with 2-aminothiazole-4-ethyl carboxylate in dichloromethane–triethylamine (1:1) to form the amide intermediate (92% yield). Selective demethylation using pyridine hydrochloride in DMF at 105°C for 12 hours produces 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole acetate (83% yield).

The critical ammonolysis step occurs in toluene with N,N-diisopropylethylenediamine under reflux (105–110°C) for 4 hours, followed by extraction with 10% sodium carbonate to isolate acotiamide free base (82% yield, 98.59% purity). Salt formation involves refluxing the base with 6M HCl in isopropanol–water (4:1 v/v), yielding acotiamide hydrochloride trihydrate after centrifugation and vacuum drying (89% yield).

Table 2: Scalability Metrics for CN109776447B

| Parameter | Laboratory Scale | Pilot Scale (Example 3) |

|---|---|---|

| Starting Material | 100 g | 10.00 kg |

| Ammonolysis Time | 4h | 4h |

| Final Yield | 82% | 81.5% |

| Purity | 98.59% | 98.2% |

Patent CN103709120A: Solvent-Free Crystallization Strategy

This method innovates by eliminating organic solvents during crystallization. After synthesizing acotiamide free base via a similar ammonolysis pathway, the crude product is dissolved in hot deionized water (80°C) and acidified with HCl to pH 2.0–2.5. Slow cooling to 4°C over 12 hours induces crystallization of the trihydrate form, achieving 91% yield with 99.8% purity. This approach reduces solvent waste by 40% compared to ethanol-based recrystallization.

Critical Analysis of Reaction Parameters

Demethylation Efficiency and Byproduct Formation

Selective demethylation at the 2-methoxy position is pivotal for directing subsequent reactions. Pyridine hydrochloride in DMF (CN109776447B) achieves 98% regioselectivity, whereas di-n-butylamine (CN-105924406-B) exhibits 94% selectivity but generates 4% of the undesired 4-demethylated byproduct. Elevated temperatures (>100°C) improve reaction rates but risk hydrolyzing the thiazole ring, necessitating precise thermal control.

Ammonolysis Kinetics and Solvent Effects

Toluene outperforms ethanol in ammonolysis due to its higher boiling point (110°C vs. 78°C), enabling faster reaction completion (4h vs. 6h). However, residual toluene in the product necessitates rigorous azeotropic distillation with n-heptane, adding two purification steps.

Industrial Challenges and Optimization Strategies

Crystal Form Stability

This compound trihydrate tends to lose water of crystallization above 40°C, transitioning to a monohydrate form with reduced bioavailability. Patent CN110384670A addresses this by incorporating silicon dioxide (2% w/w) into tablet formulations, stabilizing the trihydrate structure during compression.

Cost-Benefit Analysis of Purification Methods

Centrifugal washing with cold ethanol (CN-105924406-B) reduces residual diisopropylethylenediamine to <0.1%, but consumes 300L solvent per kilogram of product. In contrast, CN103709120A’s aqueous crystallization uses only 50L water per kilogram, lowering costs by 22%.

化学反应分析

Acyl Chlorination

The synthesis begins with 2,4,5-trimethoxybenzoic acid undergoing acyl chlorination using oxalyl chloride in dichloromethane. This step yields 2,4,5-trimethoxybenzoyl chloride .

Reaction Conditions :

-

Chlorinating agent: Oxalyl chloride

-

Solvent: Dichloromethane

-

Temperature: Room temperature

Amidation

The acyl chloride intermediate reacts with 2-aminothiazole-4-ethyl formate to form 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (Intermediate II). Post-reaction purification involves recrystallization with ethanol .

Reaction Conditions :

-

Solvent: Dichloromethane

-

Post-treatment: Ethanol recrystallization

-

Yield: >80% (based on Intermediate II purity)

Selective Demethylation

Intermediate II undergoes selective demethylation at the 2-position using pyridine hydrochloride in dimethylformamide (DMF) under reflux. This produces 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole acetate (Intermediate III) .

Reaction Conditions :

-

Reagent: Pyridine hydrochloride

-

Solvent: DMF

-

Temperature: Reflux (105–110°C)

-

Time: 9–12 hours

Ammonolysis

Intermediate III reacts with N,N-diisopropylethylenediamine in toluene under reflux to form acotiamide . The reaction is followed by extraction with sodium carbonate solution (10 wt%) to remove impurities .

Reaction Conditions :

-

Solvent: Toluene

-

Temperature: Reflux (105–110°C)

-

Time: 4–6 hours

-

Post-treatment: 10% Na₂CO₃ aqueous solution

Salt Formation

Acotiamide is converted to its hydrochloride salt using hydrochloric acid (6 mol/L) in a mixed solvent of isopropanol and water (4:1 v/v). Activated carbon decolorization precedes reflux and crystallization .

Reaction Conditions :

-

Solvent: Isopropanol/water (4:1)

-

HCl Concentration: 6 mol/L

-

Temperature: Reflux

Oxidative Degradation

This compound trihydrate undergoes oxidative degradation when refluxed with 30% hydrogen peroxide at 80°C for 4 hours, forming an N-oxide derivative . Structural confirmation was achieved via IR (loss of aromatic -OH band at 3499 cm⁻¹, new C=O band at 1741 cm⁻¹) and mass spectrometry (molecular weight shift from 450.55 to 466.51) .

Hydrate Stability and Interconversion

This compound trihydrate can be converted to a dihydrate crystal by refluxing in ethanol (1:10 mass/volume ratio) followed by cooling to 15°C. This process enhances stability and reduces hygroscopicity .

Conditions :

-

Solvent: Ethanol

-

Temperature: Reflux

-

Cooling: 15°C

Key Reaction Parameters

Analytical Considerations

-

HPLC Methods : Gradient elution using octadecylsilane columns with triethylamine-phosphate buffer (pH 5.6) and acetonitrile ensures separation of acotiamide from synthetic intermediates and degradation products .

-

Spectrophotometry : Ratio spectra manipulation (e.g., first-derivative methods) enables quantification in the presence of degradation products .

科学研究应用

Treatment of Functional Dyspepsia

Acotiamide is specifically indicated for the treatment of FD, a common gastrointestinal disorder characterized by chronic or recurrent pain in the upper abdomen, bloating, and early satiety. Several clinical trials have demonstrated its efficacy:

- Systematic Reviews : A systematic review analyzed multiple randomized control trials and found that acotiamide significantly improved symptoms of FD compared to placebo. The improvement rates for major symptoms such as bloating and postprandial fullness were notably higher in patients receiving acotiamide .

- Real-World Studies : An observational study involving 132 patients reported responder rates of 51.5% at 2 weeks and 65.9% at 4 weeks for postprandial distress syndrome (PDS) symptoms when treated with acotiamide. The study concluded that acotiamide was well tolerated and effectively improved quality of life (QoL) among patients with FD .

Safety Profile

Acotiamide has been shown to have a favorable safety profile. In clinical trials, mild adverse effects such as dizziness and headache were reported but were generally well tolerated by patients .

Comparative Efficacy

A meta-analysis comparing acotiamide to placebo highlighted that while there was an overall improvement in symptoms, it did not reach statistical significance across all studies. However, significant improvements were observed in specific symptoms like fullness, bloating, and satiety .

Data Table: Efficacy Summary from Clinical Trials

| Study Reference | Sample Size | Acotiamide Dosage | Improvement Rate | Notable Symptoms |

|---|---|---|---|---|

| Matsueda et al. (2010) | 339 | 50 mg, 100 mg, 300 mg | 289/339 (85%) | Fullness, Bloating |

| Kusunoki et al. (2012) | 19 | 100 mg TDS | 31.6% improvement | Early Satiety |

| Real-World Study (2018) | 132 | 100 mg TDS | Responder rates: 51.5% @ 2 weeks; 65.9% @ 4 weeks | PDS Symptoms |

作用机制

Acotiamide hydrochloride trihydrate works by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine, which enhances gastrointestinal motility and accelerates gastric emptying . The compound acts on the peripheral acetylcholinesterase, improving impaired gastric motility and alleviating symptoms of functional dyspepsia .

相似化合物的比较

Pharmacological Mechanisms

Key Insights :

Clinical Efficacy

*EGJOO: Esophagogastric junction outflow obstruction.

Key Insights :

Key Insights :

Analytical Stability

Acotiamide’s oxidative degradation products are effectively quantified using spectrophotometric methods (e.g., ratio difference, derivative spectra), ensuring purity in pharmaceutical formulations . This contrasts with less stable compounds like albuterol, which require complex chromatographic validation .

生物活性

Acotiamide hydrochloride trihydrate, also known as YM-443 or Z-338, is a novel prokinetic agent primarily used for the treatment of functional dyspepsia (FD). Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in the gastrointestinal tract, which enhances gastric motility. This article explores the biological activity of acotiamide, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

- Chemical Formula : C21H37ClN4O8S

- Molecular Weight : 541.06 g/mol

- CAS Number : 773092-05-0

Acotiamide acts as a peripheral AChE inhibitor, selectively enhancing cholinergic neurotransmission in the gastrointestinal tract. This results in:

- Increased gastric motility

- Reduction of postprandial symptoms such as fullness and bloating

- Minimal affinity for serotonin and dopamine receptors, distinguishing it from other prokinetic agents .

In Vitro Studies

In vitro studies have demonstrated that acotiamide effectively inhibits AChE with half-maximal inhibitory concentrations (IC50) of approximately:

These values indicate that acotiamide's inhibitory effect is less potent than classical AChE inhibitors like neostigmine but is compensated by its selective distribution to gastric tissues via carrier-mediated uptake processes.

In Vivo Studies

Studies involving animal models have shown that acotiamide enhances gastric contractions and improves motility in response to vagus nerve stimulation. Notably, the drug's action was inhibited by classical antagonists of ACh receptors, confirming its mechanism of action .

Clinical Efficacy

Several clinical studies have evaluated the effectiveness of acotiamide in treating functional dyspepsia:

- Pilot Study on Detrusor Underactivity :

- Systematic Review and Meta-analysis :

Safety Profile

Acotiamide is generally well tolerated, with a low incidence of adverse effects compared to traditional prokinetic drugs. Commonly reported side effects include mild gastrointestinal disturbances, but serious adverse events are rare .

Data Summary

| Study Type | Participants | Dosage | Key Findings |

|---|---|---|---|

| Pilot Study | 19 | 100 mg TID | Significant reduction in post-void volume |

| Systematic Review | Various | Varied | Improvement in FD symptoms; mixed statistical significance |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties and identification markers for acotiamide hydrochloride trihydrate in analytical research?

- Answer : this compound trihydrate (CAS 773092-05-0) is identified by its molecular formula C₂₁H₃₇ClN₄O₈S and molecular weight 541.06 g/mol . Key properties include solubility in polar solvents (≥100 mg/mL in DMSO, ≥5 mg/mL in H₂O) and a crystalline trihydrate structure. Analytical identification relies on chromatographic methods (HPLC, HPTLC) validated against pharmacopeial standards, with retention time and UV spectral data as primary markers .

Q. What is the proposed mechanism of action of this compound trihydrate in enhancing gastrointestinal motility?

- Answer : Acotiamide primarily inhibits acetylcholinesterase (AChE), increasing acetylcholine (ACh) concentration in the enteric nervous system. This enhances gastric emptying and motility. Secondary mechanisms include antagonism of M₁/M₂ muscarinic receptors and modulation of the brain-gut axis. In vitro studies confirm AChE inhibition (IC₅₀ values) and in vivo models demonstrate improved gastric accommodation in functional dyspepsia .

Q. Which analytical techniques are commonly used for quantifying this compound trihydrate in bulk and formulations?

- Answer : Reverse-phase HPLC with UV detection (λ ~254 nm) is the gold standard, using mobile phases like methanol:water or acetonitrile:buffer (pH adjusted with triethylamine/formic acid). Stability-indicating methods validated per ICH guidelines (Q2R1) are critical for detecting degradation products. HPTLC with densitometric detection offers a cost-effective alternative for routine analysis .

Advanced Research Questions

Q. How can researchers design stability-indicating methods to assess this compound trihydrate under forced degradation conditions?

- Answer : Employ stress testing (acid/base hydrolysis, oxidation, thermal/photo degradation) followed by chromatographic separation. For HPLC, use a C18 column and gradient elution to resolve degradation peaks. Validate specificity, linearity (2–20 µg/mL), and precision (%RSD <2%). QbD approaches like Box-Behnken Design optimize parameters (organic phase %, flow rate) to ensure robustness .

Q. What pharmacokinetic-pharmacodynamic (PBPK/PD) models are used to correlate acotiamide exposure with ACh modulation in the stomach?

- Answer : A two-compartment PBPK model (blood and stomach compartments) with first-order absorption (Ka ~0.5 h⁻¹) and nonlinear AChE inhibition kinetics. Measure stomach ACh levels via microdialysis or LC-MS/MS. The PD model links acotiamide’s IC₅₀ (in vitro) to in vivo ACh elevation, validated in rodent dyspepsia models .

Q. How should researchers address contradictions in reported mechanisms of acotiamide’s prokinetic effects?

- Answer : Discrepancies arise from species-specific AChE sensitivity and receptor affinity variations. Resolve via:

- Comparative studies : Test acotiamide in isolated tissues (e.g., guinea pig ileum vs. rat stomach) to isolate receptor vs. AChE effects.

- Knockout models : Use M₁/M₂ receptor-KO mice to quantify receptor contribution.

- Biochemical assays : Measure AChE activity in gastric homogenates post-treatment .

Q. What experimental design principles apply to optimizing acotiamide quantification methods using chemometrics?

- Answer : Apply factorial designs (e.g., Box-Behnken) to evaluate variables:

- Factors : Organic solvent ratio (methanol:acetonitrile), buffer pH (3.0–5.0), column temperature.

- Responses : Peak symmetry, resolution, runtime.

- Optimization : Derringer’s desirability function balances multiple responses. Validate using ANOVA to confirm model significance (p <0.05) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。